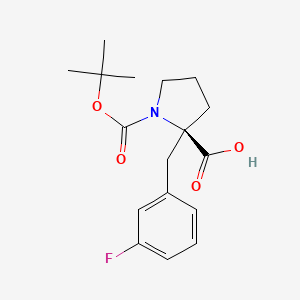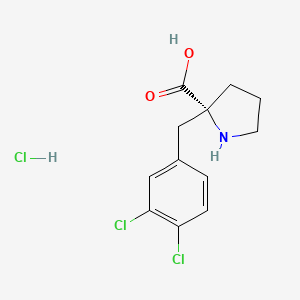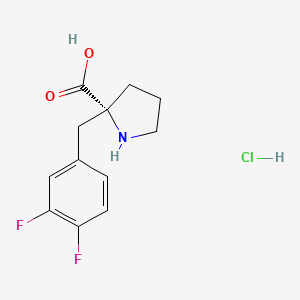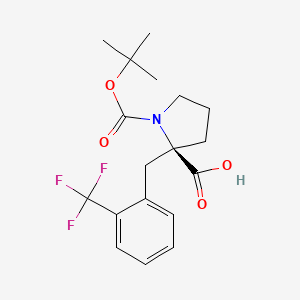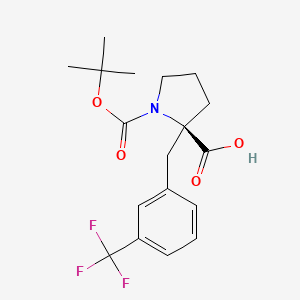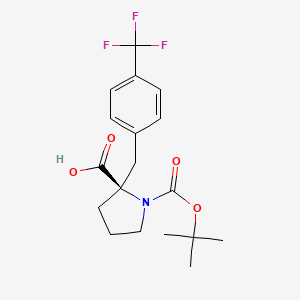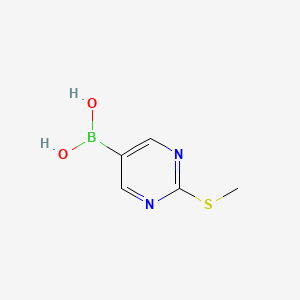
2-(Methylthio)pyrimidine-5-boronic acid
Descripción general
Descripción
2-(Methylthio)pyrimidine-5-boronic acid is a chemical compound with the CAS number 348098-29-3 . It appears as a white to yellow solid .
Synthesis Analysis
Boronic acids, including 2-(Methylthio)pyrimidine-5-boronic acid, can be synthesized using various methods. One common method is the Suzuki-Miyaura coupling . This method involves the reaction of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst . The synthesis of boronic acids is relatively simple and well-known .Molecular Structure Analysis
The molecular formula of 2-(Methylthio)pyrimidine-5-boronic acid is C5H7BN2O2S . The InChI representation of the molecule is InChI=1S/C5H7BN2O2S/c1-11-5-7-2-4 (3-8-5)6 (9)10/h2-3,9-10H,1H3 .Chemical Reactions Analysis
Boronic acids, including 2-(Methylthio)pyrimidine-5-boronic acid, are involved in various chemical reactions. They are used as building blocks and synthetic intermediates . They participate in several highly useful transformations, including the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, and sulfonamide formation .Physical And Chemical Properties Analysis
2-(Methylthio)pyrimidine-5-boronic acid has a molecular weight of 170.00 g/mol . It is a white to yellow solid .Aplicaciones Científicas De Investigación
Chemical Research
“2-(Methylthio)pyrimidine-5-boronic acid” is a specialty product used in proteomics research . It’s a type of organic compound with the molecular formula C5H7BN2O2S and a molecular weight of 170.0 .
Sensing Applications
Boronic acids, like “2-(Methylthio)pyrimidine-5-boronic acid”, are increasingly utilized in diverse areas of research . They are particularly useful in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .
Homogeneous Assays
The sensing applications of boronic acids can be homogeneous assays . In these assays, the entire reaction mixture is uniform, and the change in the property of the solution is used to measure the analyte concentration .
Heterogeneous Detection
Boronic acids can also be used in heterogeneous detection . In this case, the detection can be at the interface of the sensing material or within the bulk sample .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can be used for marking or tagging biological molecules, cells, or other biological structures .
Protein Manipulation and Modification
Boronic acids are also used for protein manipulation and modification . They can interact with proteins, allowing for their manipulation and cell labelling .
Separation Technologies
Boronic acids are used in separation technologies . They can be used for electrophoresis of glycated molecules .
Development of Therapeutics
Finally, boronic acids are used in the development of therapeutics . They play a crucial role in carbohydrate chemistry and glycobiology, especially in the areas of analysis, separation, protection, and activation .
Mecanismo De Acción
Safety and Hazards
2-(Methylthio)pyrimidine-5-boronic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye damage, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .
Direcciones Futuras
Boronic acids, including 2-(Methylthio)pyrimidine-5-boronic acid, have been increasingly seen in approved drugs . The compatibility of free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules has been investigated . This paves the way to highly accelerated synthesis and miniaturized reaction scouting, allowing access to unprecedented boronic acid libraries .
Propiedades
IUPAC Name |
(2-methylsulfanylpyrimidin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2S/c1-11-5-7-2-4(3-8-5)6(9)10/h2-3,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNVTXVTMQIKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)SC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376852 | |
| Record name | 2-(Methylthio)pyrimidine-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
348098-29-3 | |
| Record name | 2-(Methylthio)pyrimidine-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methylthio)pyrimidine-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






